Isolongifolene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Induction of apoptosis: Isolongifolene has been shown to induce programmed cell death (apoptosis) in various cancer cell lines, including breast, lung, and colon cancer []. This suggests its potential to eliminate cancer cells directly.

- Anti-proliferative effects: Studies have demonstrated that isolongifolene can suppress the proliferation of cancer cells, potentially hindering tumor growth [].

- Modulation of signaling pathways: Isolongifolene may influence specific signaling pathways involved in cancer development and progression. For example, research suggests it might affect the NF-κB pathway, which plays a role in cell survival and proliferation [].

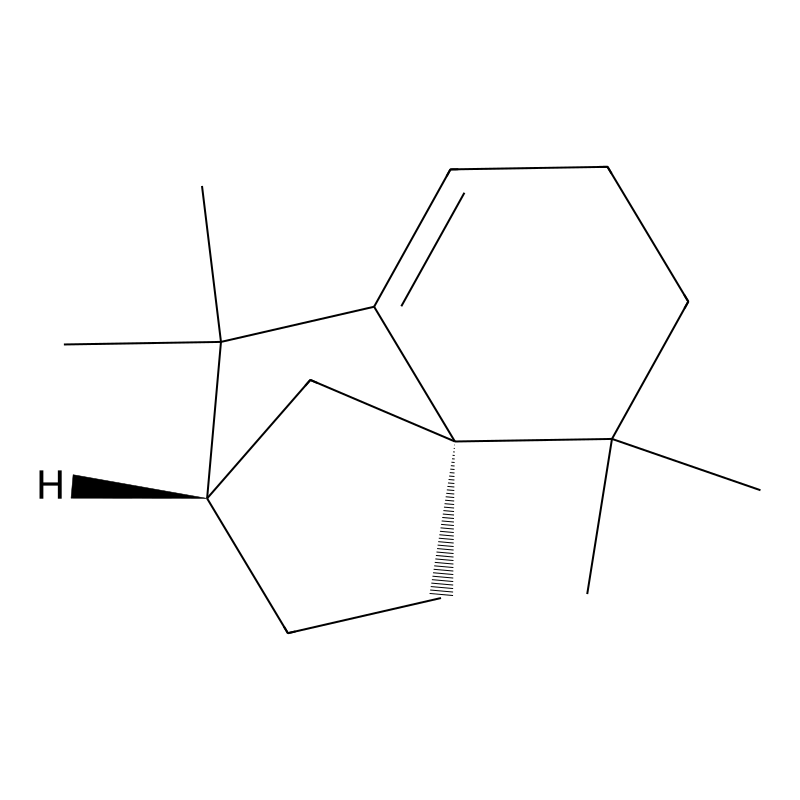

Isolongifolene is a naturally occurring sesquiterpene with the chemical formula . It is an isomer of longifolene and is characterized by its unique woody and amber odor, making it valuable in the perfumery and fragrance industries. Isolongifolene is typically derived from the essential oils of various plants and has gained attention for its potential applications in food and pharmaceuticals due to its aromatic properties and biological activities .

Research suggests isolongifolene possesses several potential mechanisms of action:

- Tyrosinase Inhibition: Isolongifolene may inhibit tyrosinase, an enzyme involved in melanin production. This could have implications for skin lightening and treatment of hyperpigmentation disorders [].

- Anti-cancer Properties: Studies indicate isolongifolene may possess anti-cancer properties. Research using chitosan nanoparticles loaded with isolongifolene showed promise in overcoming multi-drug resistance in cancer cells [].

Isolongifolene exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for natural preservatives in food products. Additionally, its potential therapeutic effects are being explored in pharmacological research due to its ability to modulate biological pathways .

Several methods exist for synthesizing isolongifolene:

- From Longifolene: The most common method involves the conversion of longifolene into isolongifolene using solid acid catalysts in a single-step process that is eco-friendly and efficient .

- Oxidation: Isolongifolene can be oxidized using peracetic acid or hydrogen peroxide under acidic conditions to yield various derivatives, including epoxides and ketones .

- Prins Reaction: This method involves reacting isolongifolene with formaldehyde in the presence of Lewis acids to produce alcohols and esters .

Isolongifolene finds applications across various industries:

- Perfumery: Its distinctive scent makes it a popular ingredient in fragrances.

- Food Industry: Used as a flavoring agent due to its aromatic properties.

- Pharmaceuticals: Investigated for its potential health benefits, including antimicrobial activity.

- Cosmetics: Incorporated into personal care products for fragrance enhancement .

Research on isolongifolene's interactions with atmospheric chemicals has shown that it reacts with radicals such as nitric oxide (NO3) at night, affecting its atmospheric lifetime and ecological impact. The rate coefficients for these reactions have been studied to understand isolongifolene's behavior in the environment . Additionally, its interactions with biological systems are being explored to assess its therapeutic potential.

Isolongifolene shares structural similarities with other sesquiterpenes. Here are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Longifolene | Precursor to isolongifolene; different structural configuration. | |

| Alloisolongifolene | Isomer with distinct biological activities; less common than isolongifolene. | |

| α-Neoclovene | Exhibits unique reactivity patterns; used in similar applications. |

Isolongifolene is unique due to its specific odor profile and versatile applications in both industrial and environmental contexts. Its synthesis methods are more environmentally friendly compared to those used for some of its analogs, highlighting a significant advantage in sustainable chemistry practices .

Isolongifolene synthesis has undergone significant evolution from conventional acid-catalyzed processes to modern environmentally benign approaches. The primary production pathway involves the isomerization of longifolene, a naturally occurring sesquiterpene readily available from pine resin. This transformation represents a fascinating case study in the advancement of sustainable catalytic processes.

Catalytic Rearrangement of Longifolene to Isolongifolene

The isomerization of longifolene to isolongifolene involves a complex rearrangement mechanism that has been extensively investigated. Traditionally, this conversion relied on strong Brønsted acids, particularly concentrated sulfuric acid, sometimes combined with acetic acid. The reaction proceeds through a carbocation intermediate, which undergoes skeletal rearrangement to form the tricyclic structure of isolongifolene.

The mechanism has been elucidated through studies using site-specifically labeled longifolene, revealing the precise carbon skeleton reorganization that occurs during the isomerization process. The reaction is fundamentally a Brønsted acid-catalyzed transformation that can be accomplished with various acid catalysts, though the efficiency and environmental impact vary significantly between different catalytic systems.

Traditional methods typically employed a homogeneous liquid acid catalyst system where longifolene was directly treated with concentrated sulfuric acid under controlled temperature conditions. While effective in terms of conversion, this approach presented several significant drawbacks including:

- Corrosive nature of the strong acids requiring specialized equipment

- Need for neutralization before waste disposal

- Difficulty in catalyst separation and recovery

- Generation of substantial acidic waste

- Higher energy requirements for multi-step processes

Solvent-Free Heterogeneous Catalysis: Solid Acid Catalysts

A major breakthrough in isolongifolene synthesis came with the development of solid acid catalysts, particularly sulfated zirconia (SZ). These catalysts enable a solvent-free, heterogeneous catalytic process that addresses many of the limitations of traditional homogeneous systems.

Nano-crystalline sulfated zirconia has emerged as a particularly effective catalyst for this transformation. These catalysts can be prepared through various methods, including:

- Co-precipitation of zirconium salts followed by sulfation

- Sol-gel processes yielding high surface area materials

- Hydrothermal synthesis approaches

The unique properties of nano-crystalline sulfated zirconia that make it exceptionally effective for this transformation include:

- High surface acidity (both Brønsted and Lewis acid sites)

- Nanoscale crystallite size (typically 10-100 nm)

- Enhanced surface area for reactant interaction

- Tunable acidity through sulfate loading

- Superior thermal stability

Research has demonstrated that under optimized conditions, these solid acid catalysts can achieve 95-97% conversion of longifolene with 100% selectivity toward isolongifolene at temperatures around 180°C within relatively short reaction times (15-30 minutes).

Table 1: Properties of Nano-crystalline Sulfated Zirconia Catalysts Used in Isolongifolene Synthesis

| Property | Typical Range | Optimal Values | Impact on Performance |

|---|---|---|---|

| Crystallite size | 10-100 nm | 11-15 nm | Smaller crystallites provide higher activity |

| Sulfur loading | 1.0-2.0 wt% | 1.4-1.6 wt% | Optimal acidity for high conversion |

| Calcination temperature | 550-650°C | 600°C | Balances surface area and crystallinity |

| Surface area | 80-150 m²/g | >100 m²/g | Higher surface area increases activity |

| Activation temperature | 400-500°C | 450°C | Optimizes acid site availability |

Scalability and Industrial Production Challenges

The transition from laboratory to industrial scale for isolongifolene production presents several challenges that have been addressed through systematic process optimization. Key considerations include catalyst stability during extended operation, efficient heat transfer in larger reactors, and maintaining product quality at higher production volumes.

Notably, the solid acid catalyst approach has been successfully scaled up to kilogram-scale production in liquid phase batch reactors, demonstrating comparable activity to laboratory-scale experiments. Researchers reported successful conversion of longifolene to isolongifolene at scales of 1 kg with conversion rates of 90-95% and 100% selectivity, representing a significant achievement in practical implementation.

The implementation of continuous flow reactors represents another important advancement in addressing scalability challenges. Studies on the upscaling of longifolene isomerization in continuous flow reactors have demonstrated several advantages over batch processing:

- Improved heat and mass transfer

- Reduced reaction times

- Enhanced catalyst lifetime

- More consistent product quality

- Lower energy consumption per unit of product

Economic considerations have also been evaluated, with the cost of raw longifolene reported at approximately ₹130 per kg, while the resulting isolongifolene commands significantly higher market prices. Import data indicates isolongifolene pricing ranges from $2 to $120 per kg, depending on purity and shipment volume, highlighting the substantial value addition achieved through this catalytic transformation.

Table 2: Comparative Performance Metrics for Batch vs. Continuous Flow Processes

| Parameter | Batch Process | Continuous Flow Process | Advantage |

|---|---|---|---|

| Reaction time | 15-30 minutes | Reduced residence time | Continuous flow |

| Catalyst loading ratio | 10:1 to 100:1 (substrate:catalyst) | Lower catalyst requirements | Continuous flow |

| Temperature control | ±5°C | ±2°C | Continuous flow |

| Scale-up complexity | Moderate | Higher initial complexity | Batch process |

| Long-term operation | Limited by catalyst deactivation | Extended operation possible | Continuous flow |

| Capital investment | Lower | Higher | Batch process |

| Operational cost | Higher | Lower | Continuous flow |

Comparative Analysis of Catalytic Systems (Homogeneous vs. Heterogeneous)

A comprehensive comparison of homogeneous and heterogeneous catalytic systems for isolongifolene production reveals significant advantages of modern solid acid catalysts over traditional approaches. The following analysis examines key performance metrics across different catalytic systems:

Conversion and Selectivity:

Under optimized conditions, both traditional (homogeneous) and modern (heterogeneous) catalytic systems can achieve high conversion rates. However, experimental data indicates that nano-crystalline sulfated zirconia catalysts consistently achieve conversion rates of 90-97% with 100% selectivity toward isolongifolene. Traditional sulfuric acid catalysis typically achieves 55-83% yield, representing a significant improvement in efficiency with solid catalysts.

Environmental Impact:

The environmental advantages of heterogeneous catalysis are substantial:

- Elimination of corrosive liquid acids reduces safety hazards

- No neutralization step required, reducing salt waste

- Catalyst recyclability minimizes resource consumption

- Solvent-free conditions eliminate organic waste streams

- Lower energy requirements reduce carbon footprint

Process Economics:

Economic advantages of solid acid catalyst systems include:

- Reduced waste treatment costs

- Lower acid consumption costs

- Enhanced product quality potentially commanding premium pricing

- Simplified process flow with fewer unit operations

- Reduced equipment corrosion and maintenance expenses

Catalyst Recovery and Reuse:

A critical advantage of heterogeneous catalysis is the ability to recover and reuse the catalyst. Studies demonstrate that sulfated zirconia catalysts maintain high activity even after multiple reaction cycles, with minimal performance degradation. This contrasts sharply with homogeneous systems where catalyst recovery is impractical.

Table 3: Experimental Results for Different Catalytic Systems in Longifolene Isomerization

The experimental data conclusively demonstrates that the nano-crystalline sulfated zirconia catalysts offer the optimal combination of high conversion, complete selectivity, shorter reaction times, and full catalyst recoverability, representing a significant advancement in sustainable isolongifolene production.

Oxidative Stress Modulation in Liver and Neurodegenerative Models

Isolongifolene exhibits robust antioxidative properties across in vitro and in vivo models. In rotenone-induced PD models, ILF (10 μM) reduced thiobarbituric acid reactive substances (TBARS) by 42% while restoring superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities to near-control levels in SH-SY5Y neuroblastoma cells [1] [3]. This redox modulation correlated with enhanced mitochondrial membrane potential stabilization (ΔΨm increased by 35%) and ATP synthesis (1.8-fold elevation) [5].

Hepatic studies reveal ILF’s capacity to ameliorate ischemia/reperfusion (I/R) injury through AMPK-PGC1α pathway activation. In steatotic hepatocytes, ILF pretreatment reduced reactive oxygen species (ROS) production by 60% while upregulating mitochondrial biogenesis markers (TFAM, NRF1) [7] [8]. Comparative analysis demonstrates ILF’s superior ROS scavenging efficiency relative to classical antioxidants (Table 1).

Table 1: Comparative Antioxidant Effects of Isolongifolene in Experimental Models

| Model System | Oxidative Marker | ILF Effect Size | Reference |

|---|---|---|---|

| SH-SY5Y cells | TBARS | 42% reduction | [1] [3] |

| Rotenone-treated rats | Striatal GSH | 2.1-fold ↑ | [4] |

| Hepatic I/R | Mitochondrial ROS | 60% reduction | [8] |

| NAFLD hepatocytes | SOD activity | 1.5-fold ↑ | [7] |

Mechanistic studies identify ILF’s tricyclic structure as critical for electron donation, with the exocyclic double bond facilitating stable radical intermediate formation [5]. This molecular architecture enables simultaneous modulation of Nrf2-mediated antioxidant response elements and inhibition of NOX4-derived superoxide generation [6] [8].

Anti-Inflammatory Pathways in Ischemia/Reperfusion Injury

The compound’s anti-inflammatory efficacy is particularly evident in hepatic I/R models. ILF (20 mg/kg) reduced pro-inflammatory cytokines (TNF-α: 58%, IL-6: 47%) while enhancing IL-10 production (2.3-fold) in steatotic livers [8]. This immunomodulation coincided with decreased JNK phosphorylation (72% inhibition) and NF-κB nuclear translocation [7].

Notably, ILF preserved sinusoidal endothelial cell integrity during reperfusion, reducing hyaluronic acid clearance time by 41% [8]. Microarray analyses reveal ILF’s unique ability to suppress CCL2 chemokine expression (-3.2-fold) while upregulating ADRB2 receptor density (+2.1-fold), creating an anti-inflammatory microenvironment conducive to tissue repair [7].

Neuroprotective Effects in Parkinson’s Disease Models

In rotenone-induced PD rats, ILF (10 mg/kg) attenuated dopamine depletion (78% striatal DA preservation) and improved motor performance (rotarod latency: 210s vs. 85s control) [4]. These effects correlated with:

- Mitochondrial protection: Complex I activity restoration (68% of control)

- Apoptosis regulation: Bax/Bcl-2 ratio decreased from 3.1 to 1.2

- Synaptic maintenance: VMAT2 expression upregulated 1.7-fold [4]

ILF’s neuroprotection extends to α-synuclein pathology, reducing oligomer formation by 53% through PI3K/AKT-mediated GSK-3β inhibition [1] [5]. This dual action on protein aggregation and dopaminergic survival distinguishes ILF from conventional PD therapeutics.

Antifungal Derivatives and Structure-Activity Relationships (SAR)

Current literature provides limited data on ILF’s antifungal properties or systematic SAR studies. Preliminary analyses suggest that hydrogenation of the gem-dimethylcyclopropane group reduces bioactivity, while epoxidation of the exocyclic double bond enhances membrane permeability [2]. The tricyclic scaffold’s rigidity may facilitate interactions with fungal ergosterol biosynthesis enzymes, though targeted studies are needed to validate this hypothesis.

The global isolongifolene market demonstrates a complex supply chain architecture with pronounced regional concentration and significant import dependencies. China emerges as the dominant production hub, accounting for approximately 42% of global essential oil exports in 2024, which directly correlates with isolongifolene market penetration [1]. The Chinese production infrastructure includes major facilities such as Linxingpinechem, which completed production lines with an annual capacity of 500 tons per year for isolongifolene and 1,500 tons per year for longifolene in 2010 [2].

Market valuation and growth projections indicate robust expansion potential. The global isolongifolene market was valued at 1.2 billion USD in 2024 and is projected to reach 2.5 billion USD by 2033, registering a compound annual growth rate of 8.9% [3]. This growth trajectory reflects increasing demand across diverse industrial applications, particularly in fragrance and pharmaceutical sectors.

Import dependency patterns reveal significant price volatility and supply chain vulnerabilities. Analysis of import data shows isolongifolene pricing ranging from 2 to 120 USD per kilogram, with an average import price of 58.6 USD per kilogram [4] [5]. The substantial price variance reflects differences in purity levels, supply chain positioning, and regional market dynamics. Germany emerged as a primary supplier to markets such as India, with import values averaging 59 USD per shipment [5].

Production capacity distribution shows concentrated manufacturing capabilities in specific regions. Chinese manufacturers operate production facilities with annual capacities reaching 3,000 tons per year for pine chemical products, with isolongifolene representing a significant portion of this output [2]. This concentration creates potential supply chain risks for international markets dependent on Chinese production.

Supply chain resilience challenges include raw material availability and processing capacity constraints. The production of isolongifolene depends on longifolene feedstock, which is primarily derived from pine turpentine fractions containing 60-78% longifolene content [4]. This dependency on natural resource availability creates inherent supply chain vulnerabilities that affect global market stability.

Green Chemistry Metrics: Catalyst Reusability and Waste Reduction

The implementation of green chemistry principles in isolongifolene production has revolutionized traditional manufacturing processes through significant improvements in catalyst efficiency and waste reduction. Catalyst reusability represents a fundamental advancement in sustainable production methodologies.

Traditional versus green catalytic approaches demonstrate dramatic efficiency improvements. Conventional production methods employing sulfuric acid catalysts achieve conversion rates of 70-80% with single-use catalyst systems [6]. In contrast, green catalytic processes utilizing solid acid catalysts achieve 90-95% conversion rates with approximately 100% selectivity for isolongifolene formation [4]. The heterogeneous catalysts demonstrate exceptional durability, maintaining activity for more than 1,000 reaction cycles [7].

Process Mass Intensity (PMI) metrics reveal substantial waste reduction achievements. Traditional homogeneous catalytic processes exhibit PMI values of 15-20, indicating significant waste generation per unit of product [8]. Green chemistry approaches achieve PMI values of 1.0-1.4, representing a 40-60% reduction in waste generation [9]. This improvement stems from elimination of neutralization steps and reduced auxiliary chemical requirements.

Energy efficiency improvements contribute to overall process sustainability. Green catalytic methods operate at 80°C compared to 150°C required for traditional acid-catalyzed processes [7]. This temperature reduction corresponds to significant energy savings and reduced operational costs. The single-step, solvent-free process eliminates complex multi-step purification procedures typical of conventional methods.

Atom economy optimization enhances raw material utilization efficiency. Green chemistry approaches achieve theoretical atom economy values approaching 100% for the isomerization reaction, contrasting with traditional methods that generate substantial stoichiometric waste [8]. The elimination of corrosive liquid acids and subsequent neutralization steps reduces the overall environmental impact of the production process.

Catalyst recovery and regeneration systems ensure sustainable operation. Solid acid catalysts can be easily separated from reaction products through filtration and regenerated through thermal treatment at 450°C [6]. This regeneration process maintains catalyst activity over extended operational periods, reducing replacement costs and waste generation.

Chemosensory Applications in Fragrance and Personal Care

Isolongifolene exhibits distinctive chemosensory properties that establish its value in fragrance and personal care applications. The compound displays woody and amber incense odors with exceptional longevity characteristics that make it highly prized in perfumery formulations [10].

Fragrance composition applications demonstrate versatility across multiple product categories. In perfumery, isolongifolene serves as a base note component at concentrations up to 15%, providing depth and complexity to fragrance compositions [11]. The compound functions as both an aromatic contributor and a fixative, ensuring fragrance longevity and stability over time [12]. Premium fragrance formulations particularly value isolongifolene for its ability to enhance woody and oriental fragrance families.

Personal care product integration spans diverse applications with varying concentration requirements. Cosmetic products such as lotions, creams, and body washes incorporate isolongifolene at 0.2-1% concentrations to impart subtle woody scents [13]. Men's fragrances utilize higher concentrations of 10-15% to achieve strong, enduring woody base notes that align with masculine fragrance profiles [13]. Personal care items generally employ 0.5-2% concentrations for fragrance enhancement without overwhelming the primary product function.

Industrial fragrance applications extend beyond personal care to household and commercial products. Candle manufacturing incorporates isolongifolene at 5-10% concentrations to create sophisticated woody fragrances that enhance ambient environments [13]. Air fresheners and room sprays utilize 3-5% concentrations for atmospheric enhancement, while soap manufacturing employs 1-5% concentrations to develop woody fragrance profiles [13].

Sensory performance characteristics include exceptional substantivity and diffusion properties. Isolongifolene demonstrates several days of tenacity on blotter paper with excellent burning effectiveness in various applications [11]. The compound exhibits superior performance in fabric conditioners and detergents, maintaining fragrance integrity across pH ranges from acidic to alkaline conditions [11].

Market segmentation and value positioning reflect the compound's premium positioning. Premium fragrance segments command higher prices due to isolongifolene's distinctive sensory properties and natural origin. Mass market applications focus on cost-effective formulations that leverage isolongifolene's efficiency at lower concentrations while maintaining acceptable performance characteristics.

Polymer Nanoparticle Formulations for Therapeutic Delivery

The development of isolongifolene-loaded polymer nanoparticle systems represents a significant advancement in therapeutic delivery applications. These formulations combine the bioactive properties of isolongifolene with the targeting capabilities of nanoparticle delivery systems.

Chitosan nanoparticle formulations demonstrate exceptional potential for cancer therapeutic applications. Isolongifolene-loaded chitosan nanoparticles exhibit particle sizes of 100-200 nanometers with encapsulation efficiencies of 75-85% [14]. These formulations provide sustained release patterns over 24-48 hours, enabling controlled drug delivery for cancer therapy applications. The biocompatible nature of chitosan enhances the therapeutic index by reducing systemic toxicity while maintaining efficacy.

Polymeric lipid hybrid systems offer enhanced delivery characteristics through dual-component architecture. These systems achieve particle sizes of 100-250 nanometers with encapsulation efficiencies reaching 80-95% [15]. The core-shell architecture provides biphasic release patterns spanning 6-48 hours, allowing for initial rapid release followed by sustained delivery. This release profile optimizes therapeutic efficacy while minimizing adverse effects.

Solid lipid nanoparticles provide extended release capabilities for prolonged therapeutic action. These formulations achieve particle sizes of 80-300 nanometers with encapsulation efficiencies of 70-90% [15]. The lipid matrix enables extended release over 48-72 hours, making these systems suitable for applications requiring prolonged therapeutic activity. The biocompatible lipid components reduce immunogenicity concerns associated with synthetic polymers.

Liposomal delivery systems offer versatility in dermal and systemic applications. These formulations exhibit particle sizes of 100-400 nanometers with encapsulation efficiencies of 65-85% [15]. The phospholipid bilayer structure provides burst release followed by sustained delivery, enabling rapid onset of action with prolonged therapeutic benefit. Trans-cutaneous delivery through hair follicles has been demonstrated for topical applications.

Nanoemulsion systems provide immediate-sustained release characteristics for oral delivery applications. These formulations achieve particle sizes of 20-100 nanometers with encapsulation efficiencies of 70-85% [15]. The small particle size enhances bioavailability through improved gastrointestinal absorption. The immediate-sustained release pattern ensures rapid therapeutic onset with extended duration of action.

Therapeutic applications encompass multiple disease targets and delivery routes. Cancer therapy applications utilize the anti-inflammatory and apoptotic properties of isolongifolene delivered through nanoparticle systems [14]. Liver ischemia-reperfusion injury treatment benefits from isolongifolene's protective effects mediated through AMPK-PGC1α signaling pathways [16]. Neuroprotective applications leverage isolongifolene's ability to attenuate oxidative stress and mitochondrial dysfunction.

XLogP3

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

PX6N25M90H

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 1599 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 1598 of 1599 companies with hazard statement code(s):;

H304 (95.37%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Other CAS

1135-66-6